[6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl)
[6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl)
Brand Name:
Vulcanchem
CAS No.:
120381-88-6
VCID:
VC0055499
InChI:
InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3
SMILES:
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O
Molecular Formula:
C50H70O23
Molecular Weight:
1039.1 g/mol
[6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl)
CAS No.: 120381-88-6
Main Products
VCID: VC0055499
Molecular Formula: C50H70O23
Molecular Weight: 1039.1 g/mol
CAS No. | 120381-88-6 |
---|---|
Product Name | [6-[6-[6-[[6-(4-acetyloxy-5-hydroxy-6-methyl-oxan-2-yl)oxy-3-(3,4-dihy droxy-1-methoxy-2-oxo-pentyl) |
Molecular Formula | C50H70O23 |
Molecular Weight | 1039.1 g/mol |
IUPAC Name | [6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate |
Standard InChI | InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3 |
Standard InChIKey | HUKOAMMQHCNVFM-UHFFFAOYSA-N |
SMILES | CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |
Synonyms | CRA-B dechromose-A chrommycin A3 |
PubChem Compound | 149368 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume